molecular formula C13H13NO B11900494 1-Benzoylcyclopentanecarbonitrile

1-Benzoylcyclopentanecarbonitrile

Katalognummer: B11900494
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: PABLLUNNWRMQLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoylcyclopentanecarbonitrile is an organic compound with the molecular formula C13H13NO. It is a member of the nitriles and ketones family, characterized by the presence of a benzoyl group attached to a cyclopentane ring, which in turn is bonded to a carbonitrile group.

Vorbereitungsmethoden

1-Benzoylcyclopentanecarbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanone with benzoyl chloride in the presence of a base, followed by the addition of a cyanide source to introduce the nitrile group. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach allows for better control over reaction parameters and improves the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

1-Benzoylcyclopentanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Benzoylcyclopentanecarbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 1-Benzoylcyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Benzoylcyclopentanecarbonitrile can be compared with other similar compounds, such as:

    Benzoylcyclohexanecarbonitrile: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    Benzoylcyclopentanecarboxamide: Contains an amide group instead of a nitrile group.

    Cyclopentanecarbonitrile: Lacks the benzoyl group, making it less complex.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C13H13NO

Molekulargewicht

199.25 g/mol

IUPAC-Name

1-benzoylcyclopentane-1-carbonitrile

InChI

InChI=1S/C13H13NO/c14-10-13(8-4-5-9-13)12(15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2

InChI-Schlüssel

PABLLUNNWRMQLE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C#N)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.